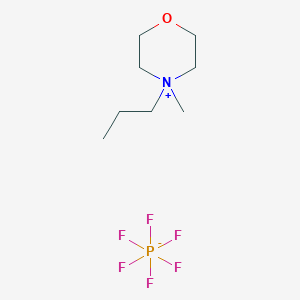
6-amino-N-isopropylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-N-isopropylpyridine-3-sulfonamide is an organic compound characterized by a pyridine ring substituted with an amino group at the 6-position, an isopropyl group at the nitrogen atom, and a sulfonamide group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-isopropylpyridine-3-sulfonamide typically involves multiple steps:
Nitration: The starting material, pyridine, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amino-substituted pyridine is then sulfonated using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Alkylation: Finally, the nitrogen atom is alkylated with isopropyl halide under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-N-isopropylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to a sulfonic acid or sulfinate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to sulfonic acid or sulfinate.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
6-amino-N-isopropylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-amino-N-isopropylpyridine-3-sulfonamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-amino-N-methylpyridine-3-sulfonamide
- 6-amino-N-ethylpyridine-3-sulfonamide
- 6-amino-N-propylpyridine-3-sulfonamide
Uniqueness
6-amino-N-isopropylpyridine-3-sulfonamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially enhancing its binding affinity and specificity for certain targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
890093-85-3 |
|---|---|
Formule moléculaire |
C8H13N3O2S |
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
6-amino-N-propan-2-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S/c1-6(2)11-14(12,13)7-3-4-8(9)10-5-7/h3-6,11H,1-2H3,(H2,9,10) |
Clé InChI |
YOOFHWLJWYTQDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=CN=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



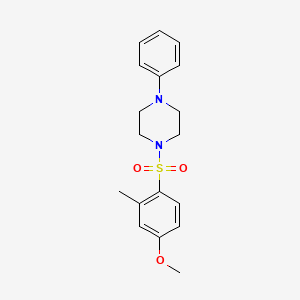
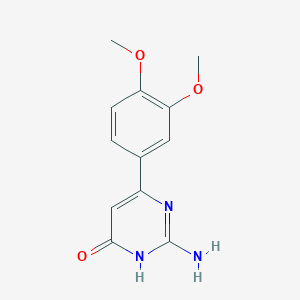
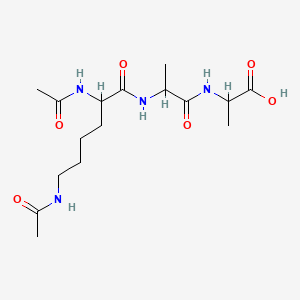
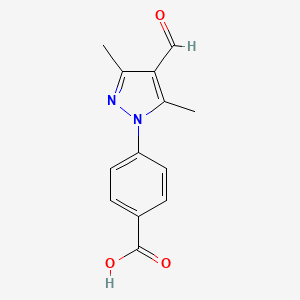
![6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)-](/img/structure/B12117929.png)
![Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12117937.png)

![2-bromo-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B12117950.png)


